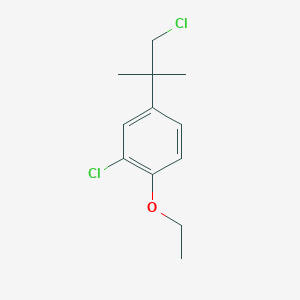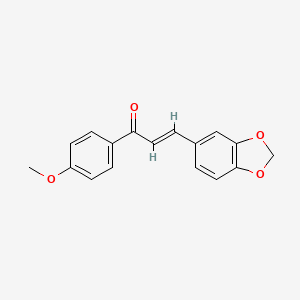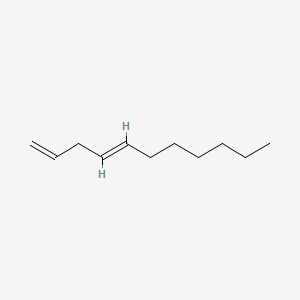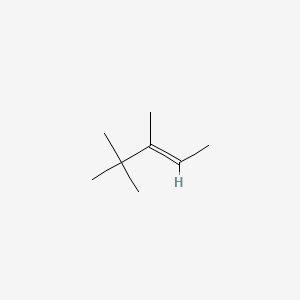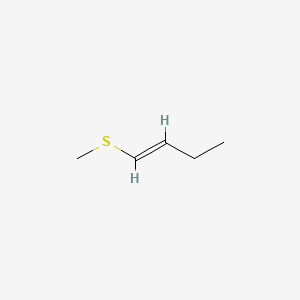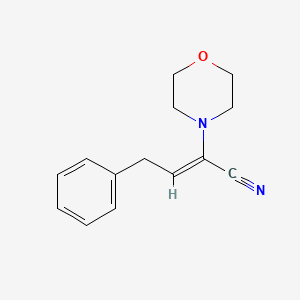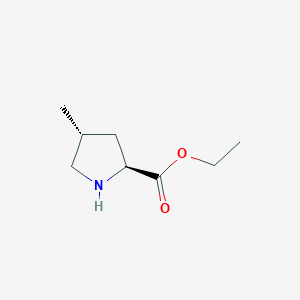
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or stereoselective reactions. One common method is the asymmetric synthesis starting from chiral pool precursors. For example, the synthesis can involve the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of stereoselective reactions to introduce the desired functional groups and stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer .
化学反应分析
Types of Reactions
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrrolidine derivatives .
科学研究应用
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
作用机制
The mechanism of action of ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Hydroxyproline
- (2S,4R)-4-Fluoroproline
Uniqueness
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI 键 |
DIBKCNKVDZNMDH-RQJHMYQMSA-N |
SMILES |
CCOC(=O)C1CC(CN1)C |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C |
规范 SMILES |
CCOC(=O)C1CC(CN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


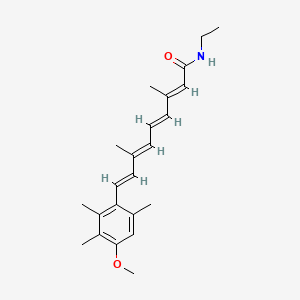
![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)
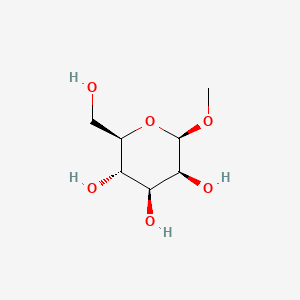
![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)
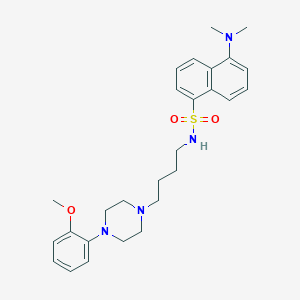
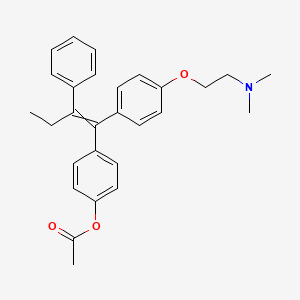
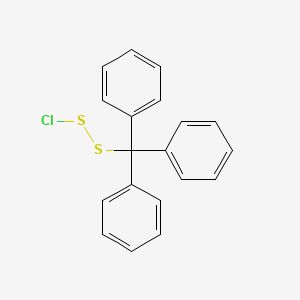
![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)
